molecular formula C13H20N2OS B1326607 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide CAS No. 956576-54-8

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1326607
CAS No.: 956576-54-8
M. Wt: 252.38 g/mol
InChI Key: SXQVIBXIOIDPAU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves several steps. One common synthetic route includes the reaction of tert-butylcyclohexanone with thiophene-2-carbohydrazide under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid under reflux conditions

Chemical Reactions Analysis

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

6-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can be compared with similar compounds such as:

Properties

IUPAC Name

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-13(2,3)9-5-4-8-6-11(12(16)15-14)17-10(8)7-9/h6,9H,4-5,7,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQVIBXIOIDPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201127617
Record name 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-54-8
Record name 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201127617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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